molecular formula C9H8O3S B6201773 methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate CAS No. 2091645-52-0

methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B6201773
CAS No.: 2091645-52-0
M. Wt: 196.2
InChI Key:
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Description

“Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate” is a chemical compound . Its IUPAC name is “4-oxo-5,6-dihydro-4H-cyclopenta [b]thiophene-2-carboxylic acid” and it has a molecular weight of 196.22 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code "1S/C8H6O3S/c9-5-1-2-6-4 (5)3-7 (12-6)8 (10)11/h3H,1-2H2, (H,10,11)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 195-196 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate involves the reaction of 2-thiophenecarboxylic acid with methyl acetoacetate in the presence of a base to form the intermediate methyl 2-(thiophen-2-yl)-3-oxobutanoate. This intermediate is then cyclized using a Lewis acid catalyst to form the target compound.", "Starting Materials": ["2-thiophenecarboxylic acid", "methyl acetoacetate", "base", "Lewis acid catalyst"], "Reaction": ["Step 1: Mix 2-thiophenecarboxylic acid and methyl acetoacetate in a suitable solvent in the presence of a base such as sodium hydroxide or potassium carbonate.", "Step 2: Heat the reaction mixture to reflux for several hours until the intermediate methyl 2-(thiophen-2-yl)-3-oxobutanoate is formed.", "Step 3: Cool the reaction mixture and add a Lewis acid catalyst such as zinc chloride or aluminum chloride.", "Step 4: Heat the reaction mixture again to promote cyclization of the intermediate to form the target compound methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

2091645-52-0

Molecular Formula

C9H8O3S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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